molecular formula C12H8ClF2NO3S2 B2387007 2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide CAS No. 1020970-82-4

2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2387007
CAS No.: 1020970-82-4
M. Wt: 351.77
InChI Key: ZIZGLTRHBRNZLG-UHFFFAOYSA-N
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Description

2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a thienyl ring substituted with a chlorine atom and a sulfonyl group, as well as a difluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Preparation of 5-chlorothiophene-2-sulfonyl chloride: This intermediate can be synthesized by chlorination of thiophene-2-sulfonyl chloride using a chlorinating agent such as thionyl chloride.

    Formation of the acetamide moiety: The 5-chlorothiophene-2-sulfonyl chloride is then reacted with 2,5-difluoroaniline in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the thienyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, potentially altering the compound’s properties.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Oxidation and Reduction Reactions: Products may include sulfoxides or sulfones, depending on the extent of oxidation.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It may be utilized in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: Researchers can use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-chloro-2-thienyl)sulfonyl]-N-phenylacetamide
  • 2-[(5-chloro-2-thienyl)sulfonyl]-N-(4-fluorophenyl)acetamide
  • 2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,4-difluorophenyl)acetamide

Uniqueness

2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide is unique due to the presence of both the 5-chloro-2-thienyl and 2,5-difluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The difluorophenyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(2,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO3S2/c13-10-3-4-12(20-10)21(18,19)6-11(17)16-9-5-7(14)1-2-8(9)15/h1-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZGLTRHBRNZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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